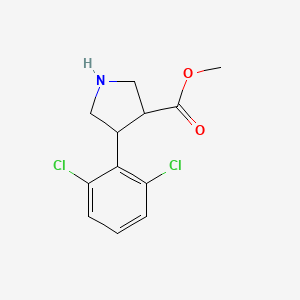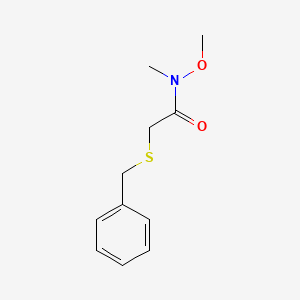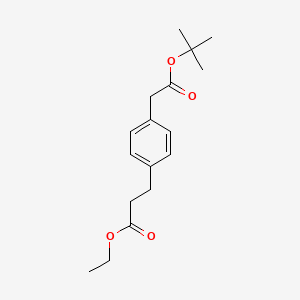
methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a pyrrole ring and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate typically involves the reaction of a thiophene derivative with a pyrrole derivative under specific conditions. One common method includes the use of a base-catalyzed reaction where the thiophene derivative is reacted with a pyrrole derivative in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrrole ring, potentially converting the dioxo groups to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, especially at the methyl group on the thiophene ring, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The presence of the dioxo groups and the thiophene ring allows for multiple modes of interaction, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate biological processes, leading to the observed biological activities.
Comparaison Avec Des Composés Similaires
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A simpler analog without the thiophene ring.
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate: A positional isomer with the carboxylate group at a different position on the thiophene ring.
Uniqueness: Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-methylthiophene-3-carboxylate is unique due to the specific positioning of the functional groups, which imparts distinct chemical and biological properties. The combination of the pyrrole and thiophene rings in this specific arrangement allows for unique reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H9NO4S |
|---|---|
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
methyl 2-(2,5-dioxopyrrol-1-yl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H9NO4S/c1-6-5-7(11(15)16-2)10(17-6)12-8(13)3-4-9(12)14/h3-5H,1-2H3 |
Clé InChI |
OSCWQZXECPZJMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)N2C(=O)C=CC2=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


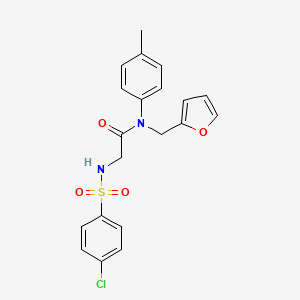
![1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B14878630.png)
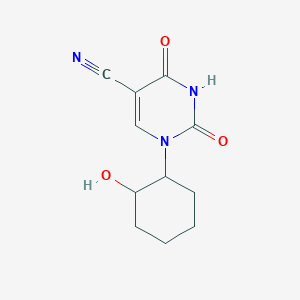

![3-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B14878640.png)

